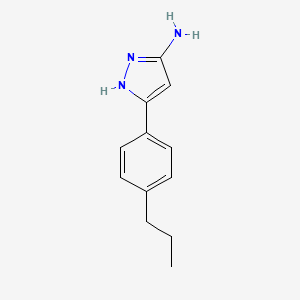

5-(4-丙基苯基)-1H-吡唑-3-胺

描述

Synthesis Analysis

Pyrazole derivatives, including compounds similar to 5-(4-propylphenyl)-1H-pyrazol-3-amine, are typically synthesized through reactions involving hydrazines or hydrazones with cyclic oxalyl compounds or through multicomponent domino reactions in aqueous media facilitated by catalysts like L-proline. These processes emphasize the versatility and efficiency in synthesizing pyrazole compounds, offering a foundational basis for the synthesis of 5-(4-propylphenyl)-1H-pyrazol-3-amine (Şener et al., 2002); (Prasanna et al., 2013).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as FT-IR, UV-Vis, and NMR spectroscopies are fundamental in determining the molecular structures of pyrazole derivatives. Studies reveal that these compounds exhibit stable molecular structures with features such as negative HOMO and LUMO energies, indicating stability and potential for intramolecular charge transfer which could be pertinent to understanding the structure of 5-(4-propylphenyl)-1H-pyrazol-3-amine (Ö. Tamer et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives participate in a variety of chemical reactions, offering insights into their chemical behavior. These reactions include cyclocondensation with hydrazines to form novel compounds, indicating the reactive nature of the pyrazole nucleus. Such reactions are vital for the functionalization and further derivatization of pyrazole compounds, potentially applicable to 5-(4-propylphenyl)-1H-pyrazol-3-amine (A. Şener et al., 2002).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystal structure, can be assessed through experimental and theoretical methods, including DFT calculations and X-ray crystallography. These analyses help in understanding the interactions and stability of the compounds under various conditions (Kunqing Wen et al., 2023).

Chemical Properties Analysis

Pyrazole derivatives exhibit a range of chemical properties, including electron donor capabilities and potential for nonlinear optical properties, as suggested by their small energy gaps between HOMO and LUMO levels. These properties are crucial for the application of pyrazole compounds in various fields, including materials science and pharmaceuticals (Ö. Tamer et al., 2016).

科学研究应用

合成和表征

- 杂环酮烯缩胺合成:在无溶剂和无催化剂条件下进行新型 1H-吡唑-5(4H)-酮基杂环酮烯缩胺库的合成,展示了高效率和环境友好性,适用于大规模合成。这些化合物在药物发现应用中具有潜力 (Yu et al., 2013)。

- 通过 XRD 和 DFT 进行分子结构分析:使用 X 射线衍射和密度泛函理论计算分析了吡唑衍生物的分子结构,重点关注分子内氢键对这些化合物中还原环化过程的影响 (Szlachcic et al., 2020)。

功能改性和应用

- 聚乙烯醇/丙烯酸改性水凝胶:辐射诱导的 PVA/AAc 水凝胶用各种胺(包括吡唑衍生物)改性,增强了它们的热稳定性和生物活性,可能对医疗应用有用 (Aly & El-Mohdy, 2015)。

- 吡唑-5-胺的生物学评估:对 3-芳基-4-烷基吡唑-5-胺衍生物的设计、合成和生物学评估的研究确定了对肿瘤细胞具有显着抗增殖活性的化合物,表明它们作为抗肿瘤药物的潜力 (Ma et al., 2020)。

先进材料应用

- 光谱分析和非线性光学研究:对 4-(4-溴苯基)-1-叔丁基-3-甲基-1H-吡唑-5-胺的研究揭示了其稳定的分子结构和相当大的非线性光学特性,使其适用于光学应用 (Tamer et al., 2016)。

- 金属离子的化学传感器:一种含有吡唑衍生物的新型二芳乙烯对 Al3+ 和 Zn2+ 离子表现出优异的荧光传感能力,表明其在水样中检测这些离子的应用 (Gao et al., 2018)。

作用机制

Target of Action

Similar compounds have been found to target enzymes involved in the folate pathway, such as dihydrofolate reductase (dhfr), thymine synthase (ts), and aminoimidazole carbonamide ribonucleotide transformylase (aicarft) .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to inhibit enzymes in the folate pathway . These inhibitors can prevent the synthesis of DNA nucleotides, which can lead to cell cycle arrest and apoptosis .

Biochemical Pathways

Similar compounds have been found to affect the folate pathway . This pathway plays a vital role in the synthesis of DNA nucleotides and is deeply involved in one-carbon transfer .

Pharmacokinetics

Similar compounds have been found to be more lipophilic and enter cells through passive diffusion .

Result of Action

Similar compounds have been found to induce s-phase arrest and apoptosis in cells .

Action Environment

It has been found that the injection pressure can influence the optical properties of similar compounds .

属性

IUPAC Name |

5-(4-propylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-3-9-4-6-10(7-5-9)11-8-12(13)15-14-11/h4-8H,2-3H2,1H3,(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXPZJHRBDVHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

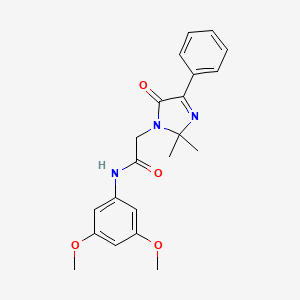

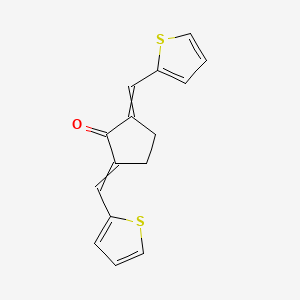

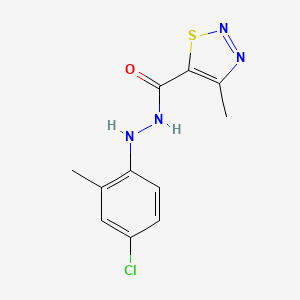

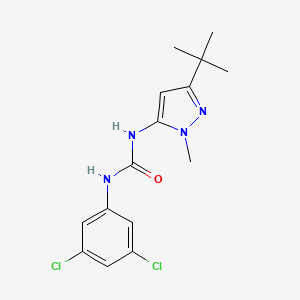

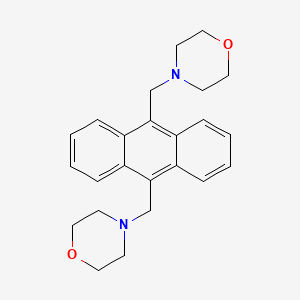

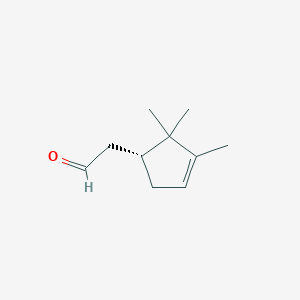

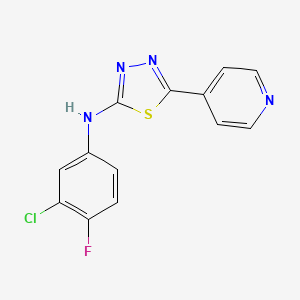

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-(5-bromo-2-benzofuranyl)-4-methyl-1,2,4-triazol-3-yl]thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B1222346.png)

![2,4-Difluorobenzoic acid [2-(cyclopropylamino)-2-oxoethyl] ester](/img/structure/B1222349.png)

![4-(1H-indol-3-yl)butanoic acid [2-(4-amino-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxoethyl] ester](/img/structure/B1222350.png)

![1-(2-Methoxyethyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B1222351.png)

![[2-ethoxy-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl] thiophene-2-carboxylate](/img/structure/B1222364.png)

![1-(3,4-Dihydroxyphenyl)-2-[[5-(4-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1222367.png)